Methyl-3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophen-2-carboxylat

Übersicht

Beschreibung

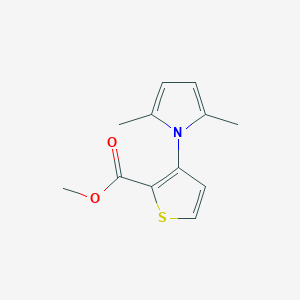

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a methyl ester group and a pyrrole ring

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate, also known as Pyrrothiogatain, primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development .

Mode of Action

Pyrrothiogatain interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .

Biochemical Pathways

The compound affects the biochemical pathways related to cell differentiation . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation . This action can lead to downstream effects on immune response, particularly in conditions where Th2 cells play a significant role.

Result of Action

The primary molecular effect of Pyrrothiogatain’s action is the inhibition of the expression and production of Th2 cytokines . This inhibition results from the compound’s suppression of Th2 cell differentiation . On a cellular level, this can lead to a shift in the immune response, potentially benefiting conditions where a Th2 response is detrimental.

Biochemische Analyse

Biochemical Properties

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . This interaction plays a crucial role in various biochemical reactions, particularly in the differentiation of Th2 cells .

Cellular Effects

The effects of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate on cellular processes are significant. It suppresses Th2 cell differentiation without impairing Th1 cell differentiation and inhibits the expression and production of Th2 cytokines . This influence on cell function suggests that it may have a substantial impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate involves its binding interactions with biomolecules. As an inhibitor of GATA family proteins, it targets the DNA-binding activity of these proteins, thereby affecting gene expression .

Metabolic Pathways

Given its interaction with GATA family proteins, it may influence pathways associated with these proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with thiophene-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxylate

Uniqueness

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials with tailored properties.

Biologische Aktivität

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that has garnered attention for its biological activities, particularly in immunomodulation and potential therapeutic applications. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is classified as a heterocyclic compound featuring a thiophene ring and a pyrrole moiety. Its chemical structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂S |

| CAS Number | 175137-41-4 |

| Melting Point | 142–144 °C |

Interaction with GATA Family Proteins

The compound primarily acts as an inhibitor of GATA family proteins, particularly GATA3. It has been shown to suppress the DNA-binding activity of GATA3, which plays a crucial role in T-helper cell differentiation. This inhibition leads to a significant reduction in Th2 cell differentiation while not affecting Th1 cells, indicating a selective modulation of immune responses .

Cytokine Production

Research indicates that methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate inhibits the expression and production of Th2 cytokines such as IL-4 and IL-13. This suppression can have implications for conditions characterized by Th2 dominance, such as asthma and allergic responses.

Anticancer Activity

In vitro studies have highlighted potential anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was observed to reduce cell viability in A549 human lung adenocarcinoma cells significantly . The mechanism appears to involve the modulation of pathways associated with cell proliferation and apoptosis.

The molecular mechanism involves the binding interactions with biomolecules that affect gene expression related to immune responses and tumor growth. The compound's ability to inhibit GATA3 suggests that it may interfere with transcriptional regulation processes critical for T-cell differentiation and function.

Study on Immune Modulation

A study published in Nature highlighted the effects of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate on Th cell differentiation. The findings indicated that treatment with this compound led to decreased levels of Th2 cytokines in vitro, supporting its potential use in therapeutic strategies for allergic diseases.

Anticancer Research

In another study focusing on anticancer activity, methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate was evaluated against multiple cancer cell lines. It exhibited significant cytotoxicity with IC50 values ranging from nanomolar to micromolar concentrations depending on the cell line tested. This suggests a promising avenue for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

methyl 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)10-6-7-16-11(10)12(14)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGHJQWNKOAJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380608 | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-41-4 | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.